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Hydrochloride
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Abstract

Guvacoline hydrochloride, the hydrochloride salt of the pyridine alkaloid guvacoline, is a
compound of significant interest in neuropharmacology. As a hon-selective muscarinic
acetylcholine receptor agonist, it serves as a valuable tool for studying the cholinergic system.
This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and pharmacological actions of guvacoline hydrochloride, intended to support
research and drug development endeavors.

Chemical Structure and Properties

Guvacoline hydrochloride is the methylated form of guvacine, another alkaloid found in the
areca nut.[1] Its chemical structure consists of a tetrahydropyridine ring with a methyl ester
group at the C3 position. The hydrochloride salt form enhances its stability and solubility in
agueous solutions.

Chemical Structure:
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ls.Chemical structure of Guvacoline
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Figure 1. Chemical Structure of Guvacoline.

Table 1. Chemical and Physical Properties of Guvacoline Hydrochloride

Property Value Reference(s)
methyl 1,2,5,6-
IUPAC Name tetrahydropyridine-3-

carboxylate hydrochloride

Norarecoline hydrochloride,

Synonyms Guvacine methyl ester [2]
hydrochloride

CAS Number 6197-39-3 [3]

Molecular Formula C7H12CINO:2 [3]

Molecular Weight 177.63 g/mol [2]

Melting Point 121-122 °C [4]

Solubility Soluble in DMSO [4]

7.0 - 9.0 (Estimated based on
pKa (estimated) similar tetrahydropyridine 516171181

derivatives)

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of guvacoline
hydrochloride is not readily available in the public domain, the chemical literature suggests
that it can be synthesized from its precursor, guvacine.[9] The most probable synthetic route
involves the esterification of the carboxylic acid group of guvacine with methanol in the
presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Proposed Synthesis Workflow:
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A proposed workflow for the synthesis of Guvacoline Hydrochloride.

Experimental Protocol: Esterification of Guvacine (General Procedure)

A detailed experimental protocol for the specific synthesis of guvacoline is not available.
However, a general procedure for the esterification of a carboxylic acid like guvacine would
typically involve the following steps. Note: This is a generalized protocol and would require
optimization for the specific synthesis of guvacoline.

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve guvacine in an excess of anhydrous methanol.

o Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated
sulfuric acid or dry hydrogen chloride gas, to the solution while stirring.

e Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours.
The reaction progress can be monitored by thin-layer chromatography (TLC).

o Neutralization and Extraction: After the reaction is complete, cool the mixture to room
temperature and neutralize the excess acid with a suitable base, such as sodium
bicarbonate solution. Extract the guvacoline free base into an organic solvent like
dichloromethane or ethyl acetate.
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« Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and
concentrate it under reduced pressure to obtain the crude guvacoline. The crude product can
be further purified by column chromatography.

o Salt Formation: To obtain the hydrochloride salt, dissolve the purified guvacoline free base in
a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid
in the same or a miscible solvent dropwise until precipitation is complete.

« |solation: Collect the precipitated guvacoline hydrochloride by filtration, wash it with a
small amount of cold solvent, and dry it under vacuum.

Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for guvacoline hydrochloride is not readily available in
public databases. However, based on the known structure, the expected chemical shifts can be
predicted.

Table 2: Predicted *H and 33C NMR Chemical Shifts for Guvacoline

Predicted H Chemical Shift Predicted 13C Chemical Shift

Atom
(ppm) (ppm)

H2 ~3.0-3.5 (M) ~45-50
H4 ~2.2-2.6 (M) ~25-30
H5 ~3.0-3.5 (M) ~50-55
H6 ~6.8-7.2 (t) ~135-140
OCHs ~3.7 (s) ~51-53
C=0 - ~165-170
C3 - ~125-130

Experimental Protocol: NMR Spectroscopy (General Procedure)
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A standard protocol for obtaining *H and 3C NMR spectra of a hydrochloride salt like
guvacoline hydrochloride would involve:

e Sample Preparation: Dissolve approximately 5-10 mg of guvacoline hydrochloride in a
suitable deuterated solvent (e.g., D20, CD30OD, or DMSO-ds) in a 5 mm NMR tube.

e Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5
seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. Typical
parameters include a 30-45° pulse, a larger spectral width (e.g., 0-200 ppm), a relaxation
delay of 2-10 seconds, and a significantly larger number of scans compared to the *H
spectrum.

Infrared (IR) Spectroscopy

A specific experimental FTIR spectrum for guvacoline hydrochloride is not publicly available.
However, the expected characteristic absorption bands can be predicted based on its
functional groups.

Table 3: Predicted IR Absorption Bands for Guvacoline Hydrochloride

Functional Group Expected Wavenumber (cm~1)
N-H stretch (secondary amine salt) 2700-2250 (broad)

C=0 stretch (ester) 1750-1735

C=C stretch (alkene) 1680-1620

C-O stretch (ester) 1300-1000

C-N stretch (amine) 1250-1020

Experimental Protocol: FTIR Spectroscopy (General Procedure)
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A general protocol for obtaining an FTIR spectrum of a solid sample like guvacoline
hydrochloride using the KBr pellet method would be:

e Sample Preparation: Grind a small amount (1-2 mg) of guvacoline hydrochloride with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a
fine, homogeneous powder is obtained.

o Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,
transparent pellet.

o Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum over the desired range (typically 4000-400 cm™1).

Mass Spectrometry (MS)

The mass spectrum of guvacoline has been reported.[10] The fragmentation pattern upon
electron ionization (EIl) can provide valuable structural information.

Mass Spectrum Analysis:

The mass spectrum of guvacoline shows a molecular ion peak ([M]*) at m/z 141,
corresponding to the molecular weight of the free base. Key fragmentation patterns of
tetrahydropyridine and ester functionalities are expected.

Expected Fragmentation Pathways:

Loss of the methoxy group (-OCHs): This would result in a fragment ion at m/z 110.
e Loss of the carbomethoxy group (-COOCHS3): This would lead to a fragment ion at m/z 82.

o Retro-Diels-Alder reaction: Cleavage of the tetrahydropyridine ring can occur, leading to
various smaller fragments.

» Alpha-cleavage adjacent to the nitrogen atom: This is a common fragmentation pathway for
amines.[11]

Experimental Protocol: Mass Spectrometry (General Procedure)
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A general protocol for obtaining an El mass spectrum would involve:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

lonization: lonize the sample using a high-energy electron beam (typically 70 eV).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Pharmacological Properties and Mechanism of
Action

Guvacoline is a non-selective agonist of muscarinic acetylcholine receptors (MAChRS).[12]
These receptors are G-protein coupled receptors (GPCRS) that are widely distributed
throughout the central and peripheral nervous systems and are involved in a variety of
physiological processes.[13][14][15]

Muscarinic Receptor Binding
The affinity of guvacoline for the different muscarinic receptor subtypes (M1-M5) can be
determined using radioligand binding assays.

Experimental Protocol: Muscarinic Receptor Binding Assay (General Procedure)

A typical competition binding assay to determine the affinity of guvacoline hydrochloride for
muscarinic receptors would involve the following steps:[16][17][18][19]

» Membrane Preparation: Prepare cell membranes from a cell line expressing the desired
muscarinic receptor subtype (e.g., CHO or HEK293 cells).

e Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration
of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying
concentrations of guvacoline hydrochloride.
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 Incubation: Incubate the mixture at room temperature for a sufficient time to reach
equilibrium.

o Separation: Separate the bound from the free radioligand by rapid filtration through a glass
fiber filter.

» Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

o Data Analysis: Determine the I1Cso value (the concentration of guvacoline hydrochloride
that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory
constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway

As a muscarinic agonist, guvacoline activates downstream signaling pathways upon binding to
MAChRSs. The specific pathway activated depends on the receptor subtype. M1, M3, and M5
receptors primarily couple to Gg/11 proteins, while M2 and M4 receptors couple to Gi/o
proteins.[20][21]

Gg/11-Mediated Signaling Pathway (Activated by M1, M3, M5 receptors):
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Gqg-protein mediated signaling pathway activated by Guvacoline.
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Upon binding of guvacoline to M1, M3, or M5 receptors, the associated Gq protein is activated.
[22] The activated Gag subunit then stimulates phospholipase C (PLC), which hydrolyzes
phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-
trisphosphate (IPs) and diacylglycerol (DAG). IPs diffuses into the cytoplasm and binds to IP3
receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2?*).
The increased cytosolic Ca2* and DAG together activate protein kinase C (PKC), which in turn
phosphorylates various downstream target proteins, leading to a cellular response.[23][24]

Conclusion

Guvacoline hydrochloride is a key pharmacological tool for the investigation of the
cholinergic system. This guide has provided a detailed overview of its chemical structure,
properties, synthesis, and mechanism of action. The provided data and experimental protocols
are intended to facilitate further research into the therapeutic potential and physiological roles
of this important muscarinic agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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